molecular formula C15H20N2O3 B7530022 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide

Cat. No.: B7530022
M. Wt: 276.33 g/mol
InChI Key: OWOORFULRODGAQ-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide is an organic compound that belongs to the class of amides It features a hydroxyphenyl group, an oxoazepane ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide typically involves the following steps:

    Formation of the Hydroxyphenyl Intermediate: The starting material, 2-hydroxybenzaldehyde, undergoes a reaction with an appropriate amine to form the hydroxyphenyl intermediate.

    Cyclization to Form the Oxoazepane Ring: The hydroxyphenyl intermediate is then subjected to cyclization conditions to form the oxoazepane ring.

    Amidation Reaction: The final step involves the reaction of the oxoazepane intermediate with a propanoyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxoazepane ring can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxyphenyl group and oxoazepane ring may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)butanamide: Similar structure with a butanamide moiety.

    3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)pentanamide: Similar structure with a pentanamide moiety.

Uniqueness

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N-(2-oxoazepan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-13-7-2-1-5-11(13)8-9-14(19)17-12-6-3-4-10-16-15(12)20/h1-2,5,7,12,18H,3-4,6,8-10H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOORFULRODGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)CCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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